1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane
Description
Properties
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3/c1-15-6-8-16(9-7-15)11-12-10-13(12)2-4-14-5-3-13/h12,14H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJVAKMTQNNUDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2CC23CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis generally involves two key stages:
- Construction of the 6-azaspiro[2.5]octane ring system
- Attachment of the 4-methylpiperazinylmethyl group, typically via an amide or methanone linkage
The preparation often employs annulation reactions to form the spirocyclic core, followed by functional group transformations to install the piperazine substituent.
Detailed Synthetic Routes
Annulation for Azaspiro Core Formation
- Three annulation approaches have been reported for related azaspiro compounds, involving either cyclopentane or four-membered ring annulations. These methods utilize readily available starting materials and conventional chemical transformations with minimal chromatographic purification.
- For the 6-azaspiro[2.5]octane core, a common approach is the cyclization of appropriate amino alcohol or amine precursors under controlled conditions to form the spirocyclic framework.
Introduction of 4-Methylpiperazinylmethyl Group
- The 4-methylpiperazine moiety is introduced via nucleophilic substitution or amide bond formation with an activated intermediate such as an acid chloride or ester derivative of the azaspiro compound.
- For example, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate is reacted with ammonium hydroxide or ammonia in methanol to yield intermediates that can be further functionalized.
Representative Experimental Procedures
These steps highlight the conversion of protected spiro intermediates into amine-functionalized derivatives, which can then be coupled with 4-methylpiperazine derivatives to afford the target compound.
Analytical and Research Findings
- The synthetic intermediates and final compounds are characterized by LCMS, ^1H NMR, and other spectroscopic methods to confirm structure and purity.
- Yields in the key steps are generally high (above 85%), indicating efficient transformation under mild conditions.
- The synthetic accessibility score of related compounds is moderate (~2.6), suggesting feasible laboratory synthesis.
Summary Table of Preparation Method Parameters
| Parameter | Description | Value/Condition |
|---|---|---|
| Starting Material | tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate | 300 mg (1.28 mmol) |
| Reagents | Ammonium hydroxide (7M in methanol), Ammonia (7M in methanol) | 20 mL and 8 mL respectively |
| Temperature | 80°C (Step 1), 20°C (Step 2) | Controlled by oil bath and room temperature |
| Reaction Time | 16 h (Step 1), 12 h (Step 2) | Stirring in sealed tubes or open vessels |
| Yield | >95% (Step 1), 86% (Step 2) | High yields reported |
| Characterization | LCMS, ^1H NMR | Confirmed molecular weight and structure |
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
Medicinal Chemistry
1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane is being investigated for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
- Ligand Activity : The compound may act as a ligand for specific receptors, influencing biological pathways and providing insight into receptor-ligand interactions. This is particularly relevant in the development of new therapeutic agents targeting neurological disorders and other conditions influenced by receptor activity .
Synthesis of Complex Molecules
The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules with potential applications in pharmaceuticals and materials science.
- Synthetic Routes : Common methods for synthesizing this compound include nucleophilic substitution reactions involving 4-methylpiperazine and spirocyclic precursors. This versatility makes it valuable in the synthesis of derivatives with modified properties .
Material Science
Due to its unique spirocyclic structure, this compound can be utilized in the development of specialized materials, including polymers and coatings with tailored properties.
Case Studies
Mechanism of Action
The mechanism by which 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane exerts its effects depends on its molecular targets and pathways involved. For example, if used as a ligand, it may bind to specific receptors, triggering a cascade of biological responses. The exact mechanism would vary based on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structural Analogs
The 6-azaspiro[2.5]octane core serves as a versatile scaffold for derivatization.
Piperazine Derivatives
1-(4-Methylpiperazine-1-carbonyl)-6-azaspiro[2.5]octane dihydrochloride
- CAS : 1432679-83-8
- Molecular Formula : C₁₃H₂₅Cl₂N₃O
- Molecular Weight : 310.27 g/mol
- Key Features : Replaces the methylene bridge with a carbonyl group and exists as a dihydrochloride salt. The hydrochloride form enhances aqueous solubility compared to the free base .
- Applications : Likely used in pharmacokinetic optimization due to improved solubility.
1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane
- CAS : 1344063-40-6
- Molecular Formula : C₁₃H₂₅N₃
- Molecular Weight : 223.36 g/mol
Comparison : The dihydrochloride analog (310.27 g/mol) has a higher molecular weight and polarity than the free base (223.36 g/mol), making it more suitable for in vitro assays requiring solubility .
Heterocyclic Derivatives
1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane dihydrochloride
- CAS : 1311314-18-7
- Molecular Formula : C₁₄H₁₇Cl₂N₅O
- Molecular Weight : 354.23 g/mol
- Key Features : Incorporates a pyridinyl-oxadiazole group, which may confer π-π stacking interactions in target binding .
1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride
- CAS: Not specified
- Molecular Formula : C₁₅H₁₇Cl₂N₃O
- Molecular Weight : 326.2 g/mol
Comparison : The pyridinyl-oxadiazole analog (354.23 g/mol) is heavier and more polar than the chlorophenyl derivative (326.2 g/mol), suggesting divergent pharmacological targets .
Spirocyclic Modifications
6-[(4-Chlorophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane
- CAS: Not specified
- Molecular Formula: C₁₂H₁₄ClNO₃S
- Molecular Weight : 287.76 g/mol
6-Azaspiro[2.5]octane,1,1-difluoro-(9CI)
- CAS : 144230-47-7
- Molecular Formula : C₇H₁₁F₂N
- Molecular Weight : 147.17 g/mol
- Key Features : Fluorination increases lipophilicity, favoring membrane permeability .
Comparison : The difluoro analog (147.17 g/mol) is significantly smaller and more lipophilic than the sulfonyl derivative (287.76 g/mol), highlighting trade-offs between size and polarity .
Biological Activity
1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane, identified by its CAS number 1344063-40-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Basic Information
| Property | Details |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | C13H25N3 |
| Molecular Weight | 223.36 g/mol |
| CAS Number | 1344063-40-6 |
| Storage Conditions | 2-8°C |
Structure
The compound features a spirocyclic structure which may contribute to its unique biological activities. The presence of the piperazine ring is particularly noteworthy, as piperazine derivatives are known for their diverse pharmacological profiles.
Research indicates that compounds with similar structures often interact with various biological targets, including neurotransmitter receptors and enzymes. The specific mechanisms by which this compound exerts its effects are still under investigation, but potential pathways include:
- Receptor Modulation : Compounds with piperazine moieties frequently exhibit activity at serotonin and dopamine receptors, which may influence mood and cognitive functions.
- Enzyme Inhibition : Similar compounds have shown promise in inhibiting enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like obesity or diabetes.
Pharmacological Studies
Several studies have evaluated the pharmacological properties of this compound, highlighting its potential applications:
- Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models. This is likely due to its interaction with neurotransmitter systems.
- Anti-inflammatory Effects : Some analogs have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases.
- Antimicrobial Activity : There is emerging evidence that compounds within this class may possess antimicrobial properties, particularly against resistant strains of bacteria.
Case Studies
A review of literature reveals several case studies where related compounds have been tested:
- Study on Antidepressant Effects : A study involving a related piperazine derivative showed significant reductions in depressive behavior in rodents when administered at specific dosages (ED50 values reported around 5 mg/kg) .
- Anti-inflammatory Research : In a model of arthritis, compounds similar to this compound were shown to reduce inflammation markers significantly, suggesting a potential pathway for therapeutic use .
Comparative Analysis with Related Compounds
To understand the relative efficacy and safety of this compound, it is useful to compare it with other known compounds:
Q & A
Q. Optimization Strategies :
- Catalysts : Use of Pd-catalyzed cross-coupling for regioselective alkylation .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reactivity in amination steps .
- Temperature Control : Low temperatures (0–5°C) minimize side reactions during spirocycle formation .
(Advanced) How can crystallographic data resolve structural ambiguities in this compound, and what software tools are recommended?
Methodological Answer :
X-ray crystallography is critical for confirming the spirocyclic conformation and stereochemistry.
- Data Collection : Use high-resolution synchrotron sources for small-molecule crystals.
- Refinement : SHELX programs (e.g., SHELXL) are industry standards for refining crystal structures due to their robust algorithms for handling twinned data and high-resolution models .
- Validation : Check for R-factor convergence (<5%) and validate geometry using CCDC databases.
Q. Example Workflow :
Grow single crystals via vapor diffusion.
Collect diffraction data (λ = 0.710–1.541 Å).
Solve structure using direct methods in SHELXD.
Refine with SHELXL, incorporating hydrogen bonding and torsional parameters .
(Basic) What analytical techniques ensure purity and structural integrity of this compound?
Q. Methodological Answer :
- NMR Spectroscopy :
- HPLC : Use reverse-phase C18 columns (ACN:H2O gradient) to assess purity (>98%) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 265.2) .
(Advanced) How can conflicting reports on biological activity be reconciled, and what experimental variables require scrutiny?
Methodological Answer :
Contradictions often arise from assay conditions or structural variants. Key steps:
Assay Standardization :
- Compare IC50 values under consistent pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) .
Structural Verification :
SAR Analysis :
- Test analogs (Table 1) to isolate the impact of substituents.
Q. Table 1: Structural Analogs and Activity Trends
| Compound | Similarity (%) | Key Structural Difference | Reported Activity |
|---|---|---|---|
| 4,4-Dimethylpiperidine | 95% | Lacks spiro ring | Lower binding affinity |
| 3-Azaspiro[5.5]undecane | 90% | Larger spiro ring | Reduced solubility |
(Advanced) What computational approaches predict the pharmacokinetic impact of the 4-methylpiperazine moiety?
Q. Methodological Answer :
- Molecular Dynamics (MD) Simulations :
- Model interactions with cytochrome P450 enzymes to predict metabolic stability.
- ADMET Prediction Tools :
- Use SwissADME or ADMETlab to assess logP (lipophilicity) and blood-brain barrier penetration .
- Docking Studies :
- Dock into target receptors (e.g., serotonin receptors) using AutoDock Vina to evaluate binding modes influenced by the methylpiperazine group .
Key Finding : The 4-methylpiperazine group enhances solubility (clogP ≈ 1.2) but may reduce CNS penetration due to increased polarity .
(Basic) How should this compound be handled to ensure stability in laboratory settings?
Q. Methodological Answer :
- Storage : Keep as a lyophilized powder at room temperature in desiccators (RH <30%) to prevent hydrolysis .
- Solubility : Prepare fresh solutions in DMSO or PBS (pH 7.4) for biological assays.
- Light Sensitivity : Store in amber vials to avoid photodegradation of the spirocyclic core .
(Advanced) What strategies validate target engagement in cellular models?
Q. Methodological Answer :
- CRISPR Knockout : Generate cell lines lacking putative targets (e.g., GPCRs) to confirm on-target effects .
- Thermal Shift Assays : Monitor protein melting temperature shifts to identify binding partners .
- Pull-Down Assays : Use biotinylated analogs and streptavidin beads to isolate interacting proteins for MS identification .
(Advanced) How can the spirocyclic scaffold be modified to improve metabolic stability without compromising activity?
Q. Methodological Answer :
- Isosteric Replacements : Substitute oxygen in the spiro ring with sulfur to resist oxidative metabolism .
- Deuterium Labeling : Replace labile hydrogens (e.g., benzylic positions) with deuterium to slow CYP450-mediated degradation .
- Prodrug Design : Introduce ester moieties cleaved by esterases in target tissues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
